BNTX

Opioid Receptor Pharmacology Delta Subtype Selectivity Antinociception

BNTX is the definitive δ₁-selective opioid antagonist (Ki 0.1 nM, >100-fold selectivity over δ₂, μ, κ). Unlike broad-spectrum naltrindole, BNTX enables unambiguous subtype assignment in pain, immunology, and addiction models; use in parallel with a δ₂ antagonist to dissect pathways. Also a lead scaffold for antitrichomonal therapy. Choose BNTX for unmatched δ₁ specificity.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
Cat. No. B1236580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNTX
Synonyms7-benzylidenenaltrexone
7-BNTX
BNTX-7
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O
InChIInChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1
InChIKeyWXOUFNFMPVMGFZ-BDQAUFNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BNTX: A Highly Selective Delta-1 Opioid Receptor Antagonist for Pharmacological Research and Procurement


BNTX (7-Benzylidenenaltrexone) is a selective, non-peptide antagonist for the delta-1 (δ₁) opioid receptor subtype [1]. It exhibits a binding affinity (Ki) of approximately 0.1 nM for the δ₁ receptor, with >100-fold selectivity over the δ₂ receptor and lower affinity for μ and κ opioid receptors . BNTX serves as a critical pharmacological tool for dissecting δ-opioid receptor subtype-specific functions in pain modulation, neurobiology, and immunology.

Why Generic Delta Opioid Antagonists Cannot Substitute for BNTX in Subtype-Specific Research


The delta opioid receptor exists in at least two pharmacologically distinct subtypes, δ₁ and δ₂, which mediate different physiological and behavioral responses [1]. Generic delta antagonists like naltrindole (NTI) exhibit broad-spectrum blockade across both subtypes, confounding experimental interpretation. BNTX provides the necessary δ₁-selectivity to unequivocally attribute observed effects to δ₁ receptor engagement. Furthermore, functional profiles diverge significantly: while naltriben (NTB) potently antagonizes δ₂-mediated antinociception, it fails to block δ₁-mediated effects, and BNTX displays the inverse selectivity [2]. Substituting BNTX with a less selective compound risks erroneous conclusions about δ₁ receptor involvement in pain pathways, immunomodulation, or addiction models.

BNTX Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


BNTX vs. Naltriben (NTB): Receptor Subtype Selectivity and Functional Antagonism in vivo

BNTX demonstrates strict δ₁-selectivity in functional antagonism of spinal antinociception in mice. When administered subcutaneously (s.c.), BNTX increased the ED50 of the δ₁ agonist DPDPE by 5.9-fold, while having no significant effect on the δ₂ agonist DELT II. In contrast, the comparator naltriben (NTB) increased the ED50 of the δ₂ agonist DELT II by 12.5-fold without altering DPDPE efficacy [1]. This reciprocal selectivity profile is also maintained following intrathecal (i.t.) administration, where BNTX increased DPDPE ED50 by 4-fold, and NTB increased DELT II ED50 by 11-fold [1].

Opioid Receptor Pharmacology Delta Subtype Selectivity Antinociception

BNTX vs. Naltrindole (NTI) and Naltriben (NTB): Comparative Immunosuppressive Potency

In vitro immune function assays reveal that BNTX exhibits greater immunosuppressive potency than the closely related delta antagonist naltrindole (NTI), while naltriben (NTB) shows no significant effect. BNTX produced dose-related suppression of B-cell proliferation, T-helper cytokine production, and NK cell activity at concentrations of 1-10 µM [1]. NTI was also immunosuppressive but was described as 'less active than BNTX' across these parameters [1]. NTB, despite structural similarity, had no significant effect on any immune function examined [1].

Immunopharmacology Delta Opioid Antagonist Immunosuppression

BNTX Binding Selectivity: Quantitative Ki Values Across Opioid Receptor Subtypes

BNTX displays high affinity for the δ₁ opioid receptor with a Ki of 0.1 nM, and >100-fold selectivity over the δ₂ receptor (Ki ≈ 10.8 nM) . It also exhibits moderate to low affinity for μ and κ opioid receptors (Ki = 13.3 nM and 58.6 nM, respectively) . While this data does not directly compare BNTX to other antagonists, it establishes the quantitative basis for its δ₁-selectivity, which is essential for interpreting its functional effects relative to less selective tools.

Receptor Binding Opioid Receptor Selectivity Pharmacology

BNTX Best Research and Industrial Application Scenarios: Evidence-Based Use Cases


Dissecting Delta-1 vs. Delta-2 Opioid Receptor Contributions in Pain and Addiction Models

BNTX is the gold-standard tool for selectively blocking δ₁ opioid receptors in vivo. Researchers studying spinal or supraspinal pain modulation, opioid tolerance, or drug dependence can utilize BNTX to isolate the specific role of δ₁ receptors, as demonstrated by its ability to selectively antagonize DPDPE- but not DELT II-mediated antinociception [1]. Using BNTX in parallel with a δ₂-selective antagonist like naltriben allows for unambiguous subtype assignment in behavioral pharmacology studies.

Investigating Opioid-Mediated Immunomodulation and Inflammation

Given its potent and selective immunosuppressive effects on B-cell proliferation, T-helper cytokine production, and NK cell activity in vitro [1], BNTX is a valuable probe for studying the intersection of opioid signaling and immune function. Its superior activity compared to naltrindole and the inactivity of naltriben [1] make it the preferred choice for experiments aiming to link δ₁ receptor antagonism to immune outcomes, such as in models of inflammation, infection, or autoimmune disease.

Developing Novel Antiparasitic Agents with Unique Mechanisms of Action

BNTX and its derivatives possess antitrichomonal activity independent of their opioid receptor affinity [1]. This scaffold, particularly the 4-iodo-BNTX analog (IC50 = 10.5 µM against Trichomonas vaginalis) [1], serves as a starting point for developing new therapies for trichomoniasis that may circumvent metronidazole resistance [1]. Researchers in medicinal chemistry and parasitology can use BNTX as a lead compound for structure-activity relationship studies aimed at optimizing antiprotozoal activity.

Technical Documentation Hub

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36 linked technical documents
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